1-(4-Bromophenyl)-2-fluoroethan-1-amine hydrochloride
Description
1-(4-Bromophenyl)-2-fluoroethan-1-amine hydrochloride (CAS: 1470200-30-6) is a halogenated arylalkylamine hydrochloride salt characterized by a 4-bromophenyl group attached to a fluoro-substituted ethanamine backbone. The molecular formula is C₈H₉BrClFN, with a molecular weight of 254.52 g/mol.
Properties
IUPAC Name |
1-(4-bromophenyl)-2-fluoroethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4,8H,5,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRSPFNXHCVNRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CF)N)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Bromophenyl)-2-fluoroethan-1-amine hydrochloride involves several steps, typically starting with the bromination of a phenyl ring. One common method involves the reaction of 4-bromoaniline with acetyl chloride to protect the amine group, followed by bromination using bromine or N-bromosuccinimide (NBS). The protected intermediate is then deprotected to yield 4-bromoaniline .
For the introduction of the fluorine atom, a nucleophilic substitution reaction can be employed. This involves the reaction of 4-bromoaniline with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
1-(4-Bromophenyl)-2-fluoroethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting the compound into its corresponding amine or alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or copper iodide. The major products formed from these reactions depend on the specific reagents and conditions used but typically include substituted phenyl derivatives and fluorinated compounds.
Scientific Research Applications
Medicinal Chemistry
1-(4-Bromophenyl)-2-fluoroethan-1-amine hydrochloride has been studied for its potential therapeutic effects, particularly in the following areas:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in treating infections.
- Anticancer Properties : Research indicates that it may inhibit certain cancer cell lines by affecting pathways associated with cell proliferation and apoptosis .
- Anti-inflammatory Effects : The compound's interaction with inflammatory pathways positions it as a potential agent for treating inflammatory diseases .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis, facilitating the development of new pharmaceuticals and agrochemicals. Its unique structure allows for exploration of novel reaction pathways and mechanisms.
Industrial Applications
In industrial settings, this compound is utilized in the production of specialty chemicals, polymers, and coatings, contributing to advancements in material science.
Research has highlighted several biological activities associated with this compound:
- Dopaminergic Activity : Similar compounds have shown potential dopaminergic effects, which could influence mood and behavior through interactions with dopamine receptors .
- Inhibition of Deubiquitylating Enzymes (DUBs) : The compound has been explored as a DUB inhibitor, which could have implications for cancer therapy by promoting the accumulation of pro-apoptotic factors in cancer cells .
Comparative Analysis of Biological Activities
| Compound | Activity Type | Reference |
|---|---|---|
| This compound | Antimicrobial | |
| This compound | Anticancer | |
| This compound | Anti-inflammatory |
Synthesis Overview
| Step | Description | Reagents/Conditions |
|---|---|---|
| Bromination | Introduction of bromine atom to phenyl ring | Bromine or N-bromosuccinimide (NBS) |
| Fluorination | Introduction of fluorine atom | DAST or Selectfluor |
| Hydrochloride Formation | Conversion to hydrochloride salt | Hydrochloric acid |
Case Studies
Several studies have investigated the efficacy of this compound in various biological contexts:
- Anticancer Study : A study evaluated the compound's effect on specific cancer cell lines, demonstrating significant inhibition of cell growth through apoptosis induction mechanisms.
- Inflammatory Disease Model : In vivo studies showed promising results in reducing inflammation markers in models of rheumatoid arthritis, suggesting therapeutic potential.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-2-fluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways .
For example, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to therapeutic effects, such as the reduction of inflammation or the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Key Observations :
- Bromine vs.
- Di-fluoroaryl groups (as in ) improve metabolic stability but reduce steric bulk compared to bromine .
Modifications to the Amine Chain
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features | Applications/Notes | Reference |
|---|---|---|---|---|---|
| (1R)-1-(4-Bromophenyl)-2,2-difluoroethan-1-amine hydrochloride | C₈H₈BrClF₂N | 272.52 | Chiral center; geminal difluoro substitution | Stereoselective synthesis of antiviral agents | |
| N-[1-(4-Bromophenyl)ethyl]prop-2-yn-1-amine hydrochloride | C₁₁H₁₂BrClN | 274.58 | Propargyl amine; extended alkyl chain | Click chemistry intermediate | |
| 1-(4-Chlorophenyl)-2,2,2-trifluoroethylamine hydrochloride | C₉H₁₀Cl₂F₃N | 260.08 | Trifluoroethyl group; N-methylation | High electronegativity for receptor targeting |
Key Observations :
- Chirality : The (1R)-configured difluoro derivative () highlights the role of stereochemistry in biological activity .
- Propargyl Groups : Introduce alkyne functionality for covalent binding or bioconjugation (e.g., in PROTACs) .
Cyclic and Polycyclic Analogues
Key Observations :
- Ring Strain : Cyclopropane derivatives () impose conformational rigidity, favoring selective binding .
- Ring Size : Larger rings (e.g., cyclohexane in ) increase hydrophobicity and membrane permeability .
Physicochemical and Functional Insights
- Lipophilicity : Bromine and fluorine substituents synergistically enhance logP values, favoring CNS penetration .
- Hydrogen Bonding : The amine hydrochloride group facilitates salt formation, improving solubility in polar solvents .
- Synthetic Utility : Bromophenyl derivatives serve as cross-coupling partners in Suzuki-Miyaura reactions for drug diversification .
Biological Activity
1-(4-Bromophenyl)-2-fluoroethan-1-amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
The molecular formula of this compound is with a molecular weight of approximately 220.08 g/mol. The compound features a brominated phenyl group and a fluoroethylamine moiety, which contribute to its unique biological profile.
Research indicates that the biological activity of this compound may be attributed to its interaction with various biological targets, including neurotransmitter systems and enzyme inhibition pathways:
- Dopaminergic Activity : Studies suggest that compounds similar to 1-(4-Bromophenyl)-2-fluoroethan-1-amine may exhibit dopaminergic activity, potentially influencing mood and behavior. The presence of the bromine atom is thought to enhance binding affinity to dopamine receptors.
- Inhibition of Deubiquitylating Enzymes (DUBs) : The compound has been explored as a potential inhibitor of DUBs, which play critical roles in regulating protein degradation pathways. Inhibition of DUBs has implications for cancer therapy, as it may lead to the accumulation of pro-apoptotic factors in cancer cells .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Activity | Effect | Reference |
|---|---|---|
| Dopamine Receptor Binding | Moderate affinity | |
| DUB Inhibition | Potential anticancer effects | |
| Cytotoxicity in Cancer Cells | Induces apoptosis | |
| CYP450 Interaction | Inhibitor of CYP1A2 |
Study 1: Anticancer Potential
A study investigated the effects of this compound on various cancer cell lines. It was found to induce apoptosis in breast cancer cells by upregulating pro-apoptotic proteins while downregulating anti-apoptotic proteins. The study concluded that this compound could serve as a lead for developing novel anticancer agents.
Study 2: Neurotransmitter Modulation
Another research effort focused on the neuropharmacological effects of the compound. It demonstrated that administration led to increased dopamine levels in rodent models, suggesting potential applications in treating disorders such as depression and Parkinson's disease.
Safety and Toxicity
The safety profile of this compound has been assessed through various toxicity studies. While acute toxicity appears low, chronic exposure studies are necessary to fully understand its safety in therapeutic applications. The compound is classified as an irritant, necessitating caution during handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
